molecular formula C7H5BrClIO B13423134 1-Bromo-2-chloro-3-iodo-4-methoxybenzene

1-Bromo-2-chloro-3-iodo-4-methoxybenzene

Cat. No.: B13423134
M. Wt: 347.37 g/mol
InChI Key: UZJRUOAACFZHSG-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-iodo-4-methoxybenzene is an organohalide compound with the molecular formula C7H5BrClIO This compound is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-3-iodo-4-methoxybenzene typically involves multi-step reactions starting from benzene derivatives. One common method is electrophilic aromatic substitution, where benzene undergoes successive halogenation and methoxylation reactions. For instance:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3-iodo-4-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted by other nucleophiles in the presence of suitable reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form corresponding anilines.

    Coupling Reactions: It can participate in coupling reactions like Suzuki, Heck, and Sonogashira couplings to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of anilines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1-Bromo-2-chloro-3-iodo-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of novel drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-iodo-4-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form sigma complexes with nucleophiles, leading to the formation of substituted products. The presence of multiple halogens and a methoxy group influences its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-4-methoxybenzene
  • 1-Bromo-3-iodo-4-methoxybenzene
  • 2-Bromo-4-methoxybenzene

Comparison: 1-Bromo-2-chloro-3-iodo-4-methoxybenzene is unique due to the presence of three different halogens and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of iodine makes it more reactive in coupling reactions, while the methoxy group enhances its electron-donating ability, influencing its behavior in electrophilic aromatic substitution .

Properties

Molecular Formula

C7H5BrClIO

Molecular Weight

347.37 g/mol

IUPAC Name

1-bromo-2-chloro-3-iodo-4-methoxybenzene

InChI

InChI=1S/C7H5BrClIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3

InChI Key

UZJRUOAACFZHSG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)Cl)I

Origin of Product

United States

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